

A Technical Guide to N-α-Boc-L-serine benzyl ester (Boc-Ser-OBzl)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-serine benzyl ester (**Boc-Ser-OBzl**), a critical protected amino acid derivative utilized in peptide synthesis. This document outlines its chemical structure, molecular properties, and detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Core Properties of Boc-Ser-OBzl

 $N-\alpha$ -Boc-L-serine benzyl ester is a derivative of the amino acid L-serine. It features a tert-butoxycarbonyl (Boc) protecting group on the α -amino group and a benzyl (Bzl) ester protecting the carboxylic acid group. This dual protection strategy allows for the selective and controlled formation of peptide bonds in the synthesis of peptides and proteins.

Chemical Structure and Molecular Identity

- IUPAC Name: benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]
- Synonyms: Boc-L-serine benzyl ester, Boc-Ser-OBzI[1][2][3]
- Molecular Formula: C₁₅H₂₁NO₅[1][2]
- Molecular Weight: 295.33 g/mol [1][4]



Quantitative Data Summary

The following table summarizes the key quantitative properties of **Boc-Ser-OBzl** and a related compound, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), for comparative purposes.

Property	Boc-Ser-OBzl	N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)
CAS Number	59524-02-6[1][2]	23680-31-1[5][6][7]
Molecular Formula	C15H21NO5[1][2]	C15H21NO5[4][6]
Molecular Weight	295.33 g/mol [1][3]	295.33 g/mol [4]
Appearance	White solid	White to off-white powder[6]
Melting Point	Not specified	58-60 °C[5][7]
Solubility	Soluble in organic solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Experimental Protocols

Detailed methodologies for the synthesis of **Boc-Ser-OBzl** and its application in solid-phase peptide synthesis are presented below.

Synthesis of Boc-Ser-OBzl from N-Boc-L-serine

This protocol describes the benzylation of N-Boc-L-serine to yield **Boc-Ser-OBzl**.

Materials:

- N-Boc-L-serine
- Dimethylformamide (DMF)
- Cesium carbonate (Cs₂CO₃)
- Benzyl bromide (BnBr)



- Ethyl acetate
- Aqueous lithium bromide (LiBr)
- Aqueous sodium bicarbonate (NaHCO₃)
- Saturated saline (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve N-Boc-L-serine (4.87 mmol) in DMF (100 mL) with stirring.
- Add cesium carbonate (5.11 mmol) to the solution and continue stirring for 30 minutes.
- Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
- Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
- The crude product can be purified by flash chromatography using an eluent of petroleum ether/ether (1:1) to yield Boc-L-serine benzyl ester as a white solid.[1]

Application of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of a Boc-protected amino acid, such as Boc-Ser(Bzl)-OH, into a peptide chain on a solid support using the Boc/Bzl strategy. This example outlines the synthesis of a model dipeptide.

Materials:



- Methylbenzhydrylamine (MBHA) resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Isopropanol (IPA)
- Diisopropylethylamine (DIEA)
- Boc-Ser(Bzl)-OH
- Coupling reagent (e.g., DCC, HBTU)
- N,N-Dimethylformamide (DMF)
- · Acetic anhydride
- Cleavage cocktail (e.g., TFA:triisopropylsilane:water)
- Cold diethyl ether

Procedure:

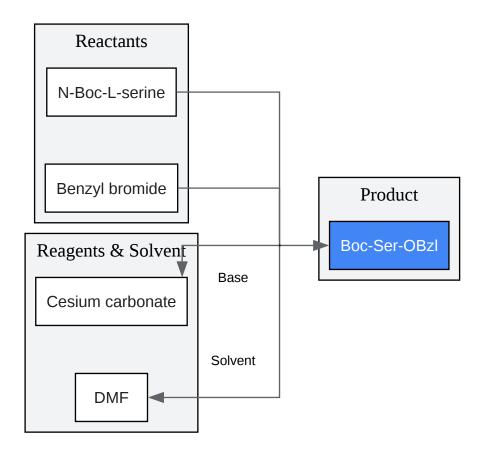
- Resin Swelling: Swell the MBHA resin in DCM for 1 hour and wash with DCM.
- Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute treatment with 50% TFA in DCM to remove the Boc protecting group from the resin's amino group.
- Washing: Wash the resin with DCM, IPA, and then DCM again.
- Neutralization: Neutralize the resin with 10% DIEA in DCM and wash with DCM.
- First Amino Acid Coupling: Couple Boc-Ser(Bzl)-OH (3 equivalents) to the resin using a suitable coupling reagent in DMF for 1-2 hours. Monitor the reaction for completion.
- Washing: Wash the resin with DMF and DCM.



- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM.
- Subsequent Amino Acid Coupling: Repeat steps 2-6 for the next Boc-protected amino acid to be added to the peptide chain.
- Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with methanol and dry it under a vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. The peptide can then be purified using techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).[6]

Visualizations

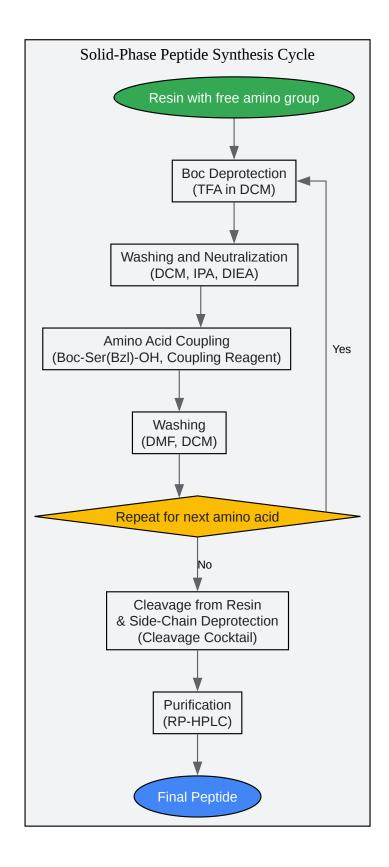
The following diagrams illustrate the chemical synthesis of **Boc-Ser-OBzl** and a typical workflow for its use in solid-phase peptide synthesis.





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Caption: Synthesis of Boc-Ser-OBzl.





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Caption: Boc/Bzl SPPS workflow.

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